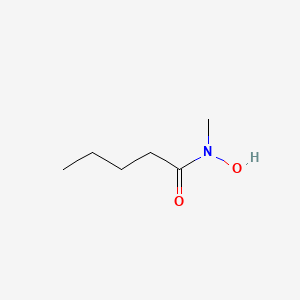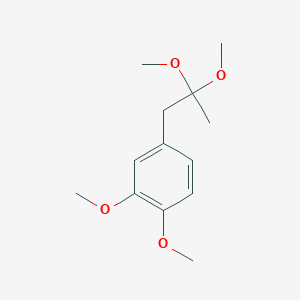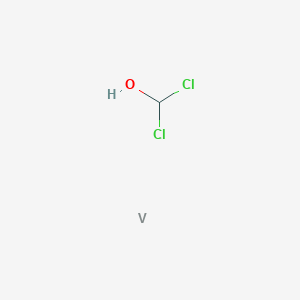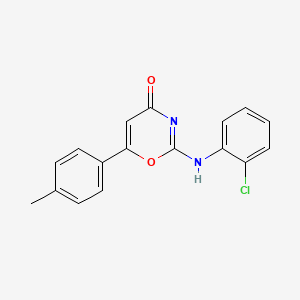
4-Methylhept-5-en-3-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Methylhept-5-en-3-one is an organic compound with the molecular formula C8H14O. It is a member of the ketone family, characterized by the presence of a carbonyl group (C=O) bonded to two hydrocarbon groups. This compound is notable for its unique structure, which includes a double bond and a methyl group, making it a versatile molecule in various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: 4-Methylhept-5-en-3-one can be synthesized through several methods. One common approach involves the Grignard reaction, where 2-butyl magnesium chloride reacts with crotonaldehyde, followed by oxidation . Another method includes the reaction of 2-methylbutanoyl chloride with propene .
Industrial Production Methods: In industrial settings, the synthesis of this compound often involves scalable and green chemistry techniques. For instance, a one-pot multi-enzymatic synthesis can be employed, where the compound is prepared from 4-methylhept-4-en-3-one through sequential reductions catalyzed by an ene-reductase and an alcohol dehydrogenase .
Chemical Reactions Analysis
Types of Reactions: 4-Methylhept-5-en-3-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the carbonyl group is targeted by nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.
Substitution: Nucleophiles such as Grignard reagents (RMgX) and organolithium compounds (RLi) are commonly employed.
Major Products Formed:
Oxidation: Carboxylic acids and ketones.
Reduction: Alcohols.
Substitution: Various substituted ketones and alcohols.
Scientific Research Applications
4-Methylhept-5-en-3-one has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis to prepare various complex molecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.
Industry: It is used in the flavor and fragrance industry due to its unique aroma properties.
Mechanism of Action
The mechanism of action of 4-Methylhept-5-en-3-one involves its interaction with various molecular targets. In biological systems, it can act as a pheromone, influencing the behavior of insects by binding to specific receptors and triggering a cascade of biochemical events . The exact molecular pathways and targets are still under investigation, but it is known to involve stereoselective interactions with enzymes and receptors.
Comparison with Similar Compounds
5-Methylhept-2-en-4-one: Another ketone with a similar structure but different positioning of the double bond and methyl group.
3-Methyl-3-hepten-5-one: A compound used in the preparation of nitrogen-heterocycles.
5-Ethyl-4-methyl-4-hepten-3-one: A structurally related compound with different substituents.
Uniqueness: 4-Methylhept-5-en-3-one is unique due to its specific arrangement of the double bond and methyl group, which imparts distinct chemical reactivity and biological activity. Its versatility in undergoing various chemical reactions and its applications in multiple fields make it a valuable compound in both research and industry.
Properties
CAS No. |
90112-39-3 |
|---|---|
Molecular Formula |
C8H14O |
Molecular Weight |
126.20 g/mol |
IUPAC Name |
4-methylhept-5-en-3-one |
InChI |
InChI=1S/C8H14O/c1-4-6-7(3)8(9)5-2/h4,6-7H,5H2,1-3H3 |
InChI Key |
VIPYBBOFDVZRGB-UHFFFAOYSA-N |
Canonical SMILES |
CCC(=O)C(C)C=CC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


silane](/img/structure/B14376772.png)

![Phenol, 2-[[[2-(3,4-dimethoxyphenyl)ethyl]imino]methyl]-6-methoxy-](/img/structure/B14376781.png)
![Ethyl 2-[(acetyloxy)methyl]-2-nitrohexanoate](/img/structure/B14376782.png)

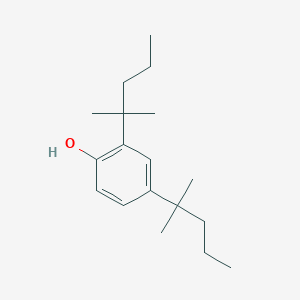
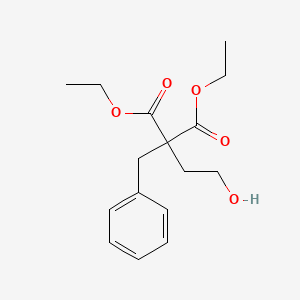

![2-Methyl-1-(2-nitroprop-1-en-1-yl)-4-[(propan-2-yl)oxy]benzene](/img/structure/B14376827.png)
![N'-[(E)-hydrazinylidenemethyl]-1H-benzimidazole-2-carboximidamide](/img/structure/B14376831.png)
